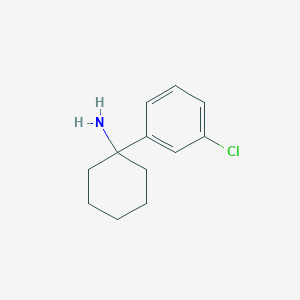

1-(3-Chlorophenyl)cyclohexan-1-amine

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAOSMXRCCWTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299507 | |

| Record name | 1-(3-Chlorophenyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959140-90-0 | |

| Record name | 1-(3-Chlorophenyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959140-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical & Analytical Profiling of 1-(3-Chlorophenyl)cyclohexan-1-amine

The following technical monograph provides an in-depth physicochemical and analytical profile of 1-(3-Chlorophenyl)cyclohexan-1-amine . This guide is structured for researchers in medicinal chemistry, forensic toxicology, and neuropharmacology.

Physicochemical Core Identity

Compound Class: Arylcyclohexylamine (Dissociative Anesthetic / NPS) Structural Analog: Primary amine congener of 3-Cl-PCP; 3-Chloro analog of PCA (Phenylcyclohexylamine).

The precise stoichiometric and mass data below are critical for high-resolution mass spectrometry (HRMS) calibration and quantitative analysis.

| Property | Value | Notes |

| IUPAC Name | 1-(3-Chlorophenyl)cyclohexan-1-amine | |

| Common Aliases | 3-Cl-PCA; 3'-Cl-PCA; 1-(3-chlorophenyl)cyclohexanamine | Distinct from 3-Cl-PCP (piperidine ring) |

| CAS Number | 1339173-40-8 | Reference: Guidechem/ChemicalBook [1] |

| Molecular Formula | C₁₂H₁₆ClN | |

| Molecular Weight | 209.72 g/mol | Average Mass |

| Monoisotopic Mass | 209.0971 g/mol | For [M+H]⁺ calc: 210.1044 |

| Chlorine Isotope | ³⁵Cl (75.77%) / ³⁷Cl (24.23%) | Expect 3:1 ratio at M and M+2 |

| Heavy Atom Count | 14 | |

| Topological PSA | 26.02 Ų | Polar Surface Area (Amine) |

Synthetic Pathways & Mechanistic Logic

While the "Maddox" method (aminonitrile intermediate) is standard for tertiary amines like PCP, the synthesis of the primary amine (PCA analogs) requires different tactics due to the instability of the primary aminonitrile.

The most scientifically robust protocol for this specific hindered primary amine is the Ritter Reaction or the Schmidt Reaction sequence, starting from the tertiary alcohol.

The Ritter-Grignard Protocol (Recommended)

This pathway ensures the stability of the nitrogen center by introducing it after the carbon skeleton is constructed.

Step 1: Grignard Addition (Carbon Skeleton Formation)

-

Reagents: 3-Chlorobromobenzene, Magnesium turnings, Cyclohexanone, THF (anhydrous).

-

Mechanism: Formation of the Grignard reagent (3-chlorophenylmagnesium bromide) followed by nucleophilic attack on the carbonyl carbon of cyclohexanone.

-

Product: 1-(3-Chlorophenyl)cyclohexan-1-ol (Tertiary Alcohol).

Step 2: Ritter Reaction (Amine Installation)

-

Reagents: Sodium Cyanide (or Acetonitrile), Sulfuric Acid (H₂SO₄), Glacial Acetic Acid.

-

Mechanism: Protonation of the tertiary alcohol generates a stable tertiary carbocation (stabilized by the adjacent aryl ring). Nucleophilic attack by the nitrile nitrogen forms a nitrilium ion, which is hydrolyzed to the amide (formamide or acetamide).

Step 3: Hydrolysis

-

Reagents: Conc. HCl, Reflux.[1]

-

Outcome: Cleavage of the amide bond yields the target primary amine as the hydrochloride salt.

Synthetic Pathway Visualization

Caption: Figure 1. Chemo-selective synthesis via Grignard addition followed by Ritter reaction to install the hindered primary amine.

Analytical Forensics: Identification Protocols

Distinguishing 1-(3-chlorophenyl)cyclohexan-1-amine from its isomers (e.g., 2-chloro or 4-chloro analogs) and tertiary congeners (like 3-Cl-PCP) requires multi-modal analysis.

GC-MS Fragmentation Profile (EI, 70eV)

The electron ionization (EI) spectrum is dominated by the fragmentation of the cyclohexane ring.

-

Molecular Ion (M•⁺): m/z 209 (distinctive 3:1 chlorine cluster at 209/211).

-

Base Peak: Often m/z 166 (Loss of Propyl radical/Ring contraction) or m/z 178 (Loss of CH₂NH₂).

-

Note: Unlike PCP (which shows a base peak at m/z 200 or 91), primary amines often show significant alpha-cleavage loss of the amine group or ring fragmentation.

-

-

Diagnostic Ion: m/z 138/140 (Chlorophenyl fragment) confirms the halogen substitution on the ring.

Analytical Workflow Diagram

Caption: Figure 2. Forensic extraction and identification workflow. Derivatization is recommended for primary amines to prevent tailing.

Pharmacological Context & Safety (SAR)

Mechanism of Action: Like its parent compound PCA (Phenylcyclohexylamine), this molecule is a potent NMDA receptor antagonist .[2][3] However, Structure-Activity Relationship (SAR) studies on arylcyclohexylamines indicate distinct shifts in pharmacology when the tertiary amine (piperidine) is replaced by a primary amine:

-

Dopaminergic Potency: Primary amine analogs (PCAs) often exhibit higher affinity for the Dopamine Transporter (DAT) compared to their PCP counterparts, acting as reuptake inhibitors or releasing agents [2].

-

Neurotoxicity Risk: PCA is a known selective neurotoxin for serotonergic neurons. The addition of the 3-chloro group alters the metabolic profile, but the risk of serotonergic toxicity remains a critical hypothesis that must be assumed until disproven.

-

Dissociative Profile: The 3-chloro substitution generally enhances analgesic and anesthetic potency compared to the unsubstituted phenyl ring, often increasing the "body load" or physical sedation.

Handling Precautions:

-

Hygroscopic Solid: The HCl salt is likely hygroscopic. Store in a desiccator at -20°C.

-

Exposure: Treat as a potent neurotoxin. Use full PPE (nitrile gloves, respirator) and handle only in a fume hood.

References

-

Guidechem. (n.d.). 3-(3-chlorophenyl)cyclohexan-1-amine Chemical Properties. Retrieved from

-

Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[3] Journal of Medicinal Chemistry, 8(2), 230-235.

-

UNODC. (2017). Recommended methods for the Identification and Analysis of Phencyclidine in Biological Specimens. United Nations Office on Drugs and Crime.

Sources

- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketamine | C13H16ClNO | CID 3821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

Technical Guide: Structure-Activity Relationship of 3-Chlorophenyl Cyclohexylamines

The following technical guide details the Structure-Activity Relationship (SAR) of 3-chlorophenyl cyclohexylamines, with a specific focus on 3-Chlorophencyclidine (3-Cl-PCP) as the primary case study. This analysis synthesizes chemical synthesis, pharmacological profiling, and receptor binding kinetics.[1]

Executive Summary & Chemical Identity

The 3-chlorophenyl cyclohexylamines represent a sub-class of arylcyclohexylamines (ACHs), structurally distinct from the 2-substituted "ketamine-like" anesthetics and the unsubstituted parent compound, Phencyclidine (PCP). The introduction of a chlorine atom at the meta (3-) position of the phenyl ring creates a unique pharmacological profile characterized by high-affinity NMDA receptor antagonism and retained dopamine transporter (DAT) inhibition.

This guide focuses on 3-Cl-PCP (1-[1-(3-chlorophenyl)cyclohexyl]piperidine) as the archetype, analyzing how the electron-withdrawing and lipophilic nature of the 3-chloro substituent alters binding kinetics compared to 3-methoxy (3-MeO-PCP) and 2-chloro (Ketamine) analogs.

Chemical Properties[2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name : 1-[1-(3-chlorophenyl)cyclohexyl]piperidine[2]

-

Molecular Formula :

-

Key Feature : The 3-chloro substituent increases lipophilicity (

) compared to the parent PCP, potentially enhancing blood-brain barrier (BBB) permeability while influencing the steric fit within the PCP-binding site of the NMDA receptor.

Synthesis & Reaction Pathways

The synthesis of 3-chlorophenyl cyclohexylamines typically follows the Bruylants reaction pathway or a Grignard-nitrile intermediate route. This method is preferred over the Neber rearrangement (used for ketamine) because it preserves the tertiary amine structure essential for high-affinity PCP-site binding.

Core Synthetic Protocol (3-Cl-PCP)

The synthesis relies on the formation of a piperidinocyclohexanecarbonitrile (PCC) intermediate, followed by the nucleophilic attack of a Grignard reagent.

Step 1: Formation of the Intermediate (PCC)

-

Reagents : Cyclohexanone, Piperidine, Sodium Cyanide (NaCN).

-

Conditions : Aqueous/Acidic buffer,

to RT. -

Mechanism : Nucleophilic addition of piperidine to cyclohexanone forms an enamine/iminium ion, which is trapped by the cyanide ion to form 1-piperidinocyclohexanecarbonitrile (PCC).

Step 2: Grignard Addition

-

Reagents : 3-Chlorophenylmagnesium bromide (prepared from 1-bromo-3-chlorobenzene and Mg turnings in dry ether/THF).

-

Conditions : Anhydrous THF, Reflux (2-4 hours).

-

Mechanism : The Grignard reagent attacks the nitrile carbon. The cyano group is a leaving group (as

), resulting in the formation of the quaternary carbon center and the final product, 3-Cl-PCP.

Visualization: Synthetic Pathway

Caption: Two-step synthesis of 3-Cl-PCP via the nitrile intermediate (PCC) and Grignard displacement.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-chlorophenyl cyclohexylamines is defined by three structural domains: the Aryl Ring , the Cyclohexyl Ring , and the Amine Ring .

Aryl Ring Substitution (The "3-Chloro" Effect)

The position and nature of the substituent on the phenyl ring are the most critical determinants of receptor subtype selectivity.

| Substituent Position | Compound Example | Electronic Effect | Pharmacological Outcome |

| Unsubstituted | PCP | Neutral | Balanced NMDA antagonism and DRI activity. Reference potency. |

| 3-Chloro (Meta) | 3-Cl-PCP | Electron-Withdrawing (-I) | High Potency NMDA Antagonist. The Cl atom enhances lipophilicity and fits the hydrophobic pocket of the PCP binding site efficiently. Potency is often reported as |

| 3-Methoxy (Meta) | 3-MeO-PCP | Electron-Donating (+M) | High potency, but often with increased serotonergic (SERT) affinity. More stimulating profile. |

| 2-Chloro (Ortho) | Ketamine | Steric Hindrance | Reduces potency at DAT; increases clearance rate. Requires a 2-oxo (ketone) group on the cyclohexyl ring for optimal anesthesia (Ketamine). On the PCP scaffold, 2-Cl reduces potency compared to 3-Cl. |

| 4-Chloro (Para) | 4-Cl-PCP | - | Significantly reduced potency . The 4-position is sensitive to steric bulk; substitutions here often disrupt binding in the NMDA channel pore. |

Key Insight : The 3-position is the "sweet spot" for maintaining or enhancing NMDA affinity in the PCP scaffold. The 3-chloro group mimics the steric bulk of the 3-methoxy group but lacks the hydrogen-bond accepting capability, potentially leading to a "colder" or more purely dissociative pharmacological profile compared to the "manic" profile of 3-MeO-PCP.

Amine Ring Variations

Modifying the nitrogen-containing ring alters metabolic stability and monoamine transporter selectivity.

-

Piperidine (PCP/3-Cl-PCP) : Optimal for NMDA channel blockade. High DAT affinity.

-

Ethylamine (3-Cl-PCE) : Often more potent per milligram than the piperidine variant. Increases risk of mania/stimulation.

-

Methylamine (3-Cl-PCM) : Structurally closer to Ketamine.[3] Generally shorter duration and lower potency unless the cyclohexyl ring is also modified (e.g., with a ketone).

Pharmacology & Mechanism of Action[14]

NMDA Receptor Antagonism

3-Cl-PCP functions as a non-competitive, open-channel blocker of the NMDA receptor. It binds to the "PCP site" located within the ion channel pore (specifically interacting with residues on the GluN1 and GluN2 subunits) only when the channel is open (use-dependent blockade).

-

Effect : Prevents

influx, inhibiting excitatory glutamatergic transmission. -

Result : Dissociative anesthesia, synaptic plasticity modulation, and potential neuroprotective effects against excitotoxicity (though recreational doses carry neurotoxicity risks).

Monoamine Reuptake Inhibition

Unlike selective NMDA antagonists (e.g., MK-801), arylcyclohexylamines like 3-Cl-PCP inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

-

3-Cl Profile : The electron-withdrawing chlorine likely modulates the interaction with the DAT transporter, maintaining high affinity similar to PCP. This contributes to the stimulating and reinforcing properties of the compound.

Visualization: Signaling Pathway

Caption: Dual mechanism of 3-Cl-PCP: NMDA channel blockade leading to dissociation, and DAT inhibition leading to stimulation.

Experimental Protocols

Protocol A: Radioligand Binding Assay (NMDA-PCP Site)

Objective : Determine the inhibition constant (

-

Tissue Preparation : Homogenize rat forebrain tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Wash pellet twice to remove endogenous glutamate/glycine.

-

Incubation :

-

Ligand : 5 nM

-MK-801. -

Competitor : 3-Cl-PCP (Concentration range:

to -

Co-agonists : Add 10

M Glutamate and 10 -

Conditions : Incubate for 2 hours at room temperature (

).

-

-

Termination : Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).

-

Analysis : Measure radioactivity via liquid scintillation counting. Calculate

and convert to-

Self-Validation: Non-specific binding is determined using 10

M unlabelled PCP or MK-801.

-

Protocol B: Data Interpretation (Reference Values)

| Compound | NMDA Affinity ( | DAT Affinity ( | Notes |

| PCP | ~59 nM | ~300 nM | Balanced prototype. |

| 3-Cl-PCP | ~40-60 nM (Est.) | < 500 nM | Comparable/Superior NMDA potency to PCP; equipotent DRI. |

| Ketamine | ~600-800 nM | > 50 | Significantly weaker; requires higher doses. |

| MK-801 | ~3-5 nM | Inactive | Pure NMDA antagonist; no DRI activity (no euphoria). |

References

-

PsychonautWiki . (2024). 3-Cl-PCP. Retrieved from [Link]

-

National Center for Biotechnology Information . (1989). Specific [3H]phencyclidine binding in rat central nervous system. PubMed.[4] Retrieved from [Link]

-

Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Retrieved from [Link]

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

- 2. 3-Chloro-PCP - Wikipedia [en.wikipedia.org]

- 3. m.psychonautwiki.org [m.psychonautwiki.org]

- 4. Molecular design of the N-methyl-D-aspartate receptor binding site for phencyclidine and dizolcipine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 1-(3-Chlorophenyl)cyclohexan-1-amine (3-Cl-PCA) at NMDA Receptors

Topic: Mechanism of action of 1-(3-Chlorophenyl)cyclohexan-1-amine at NMDA receptors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Chlorophenyl)cyclohexan-1-amine (3-Cl-PCA) is a potent, synthetic arylcyclohexylamine belonging to the dissociative class of compounds. Structurally related to Phencyclidine (PCP) and Ketamine, 3-Cl-PCA functions primarily as a high-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

This guide details the molecular pharmacodynamics of 3-Cl-PCA, focusing on its "trapping block" mechanism within the ion channel pore. It provides a structural analysis of the 3-chloro substitution, outlines the kinetic states of the receptor during blockade, and establishes validated experimental protocols for characterizing its binding affinity and electrophysiological profile.

Molecular Architecture & Physicochemical Properties

Structural Pharmacophore

The 3-Cl-PCA molecule consists of a cyclohexane scaffold substituted at the C1 position with both a primary amine (-NH2) and a 3-chlorophenyl ring.

-

Scaffold: Arylcyclohexylamine (ACH).

-

Amine Function: The primary amine is protonated at physiological pH (pKa ≈ 9.5–10.5), creating a cationic species essential for electrostatic interaction within the receptor pore.

-

3-Chloro Substitution: The chlorine atom at the meta position of the phenyl ring exerts two critical effects:

-

Electronic: Electron-withdrawing nature affects the electron density of the aromatic ring, influencing

- -

Lipophilic: Increases the partition coefficient (LogP), facilitating rapid blood-brain barrier (BBB) penetration and hydrophobic interaction with the channel vestibule.

-

Comparative SAR Data

The following table contrasts 3-Cl-PCA with reference ligands to highlight the impact of the 3-Cl and primary amine modifications.

| Compound | Structure Type | Amine Type | Phenyl Sub.[1][2][3] | NMDA Affinity (Ki)* | Dissociation Rate |

| 3-Cl-PCA | Phenylcyclohexylamine | Primary ( | 3-Chloro | High (< 50 nM) | Slow (Trapping) |

| PCP | Phenylcyclohexylpiperidine | Tertiary ( | Unsubstituted | High (~60 nM) | Slow |

| Ketamine | Cyclohexanone | Secondary ( | 2-Chloro | Moderate (~600 nM) | Fast |

| PCA | Phenylcyclohexylamine | Primary ( | Unsubstituted | High (~100 nM) | Moderate |

*Note: Ki values are approximate estimates based on homologous arylcyclohexylamine SAR trends (Wallach et al., 2016).

Mechanism of Action: The Trapping Block

The Binding Site (PCP Site)

3-Cl-PCA does not bind to the agonist recognition sites (GluN2 glutamate site or GluN1 glycine site). Instead, it targets the PCP binding site located deep within the transmembrane pore of the ion channel.

-

Location: The vestibule formed by the TM2 segments of the GluN1 and GluN2 subunits.

-

Key Residue: The protonated amine of 3-Cl-PCA forms a critical electrostatic interaction (or hydrogen bond) with the asparagine residue Asn598 (N598) of the GluN1 subunit (and homologous Asn residues in GluN2).

Kinetic State Model

The blockade is state-dependent. 3-Cl-PCA acts as an open-channel blocker .

-

Resting State: The channel is closed. The bulky 3-Cl-PCA molecule cannot access the binding site due to steric hindrance by the "gate."

-

Open State: Upon agonist binding (Glutamate + Glycine) and membrane depolarization (Mg²⁺ removal), the channel gate opens.

-

Blocked State: 3-Cl-PCA enters the pore and binds. It physically occludes the flow of Na⁺ and Ca²⁺.[4]

-

Trapped State: If the agonists dissociate while 3-Cl-PCA is still bound, the channel gate closes over the blocker. The drug is "trapped" inside, requiring the channel to re-open before the drug can dissociate (unblock).[4]

Pathway Visualization

The following diagram illustrates the transition between receptor states induced by 3-Cl-PCA.

Caption: Kinetic state transitions of the NMDA receptor demonstrating the "Trapping Block" mechanism of 3-Cl-PCA.

Experimental Validation Protocols

To scientifically validate the mechanism of 3-Cl-PCA, two complementary assays are required: Radioligand Binding (affinity) and Patch-Clamp Electrophysiology (functional kinetics).

Protocol A: Competitive Radioligand Binding

Objective: Determine the affinity (

Materials:

-

Source: Rat forebrain membrane homogenates (rich in NMDA receptors).[5]

-

Radioligand: [³H]MK-801 (Specific Activity: ~20-30 Ci/mmol).

-

Non-specific control: 10 µM (+)MK-801 or PCP.

-

Buffer: 5 mM Tris-HCl / HEPES (pH 7.4). Crucial: Must be Mg²⁺-free to allow channel opening, often supplemented with 10 µM Glutamate and 10 µM Glycine to expose the PCP site.

Workflow:

-

Incubation: Incubate membranes with 2 nM [³H]MK-801 and varying concentrations of 3-Cl-PCA (

to-

Note: Equilibrium takes longer for high-affinity channel blockers.

-

-

Filtration: Rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

, then convert to

Protocol B: Whole-Cell Voltage-Clamp Electrophysiology

Objective: Confirm "Open Channel Block" mechanism (Voltage-dependence and Use-dependence).

System: HEK293 cells expressing recombinant GluN1/GluN2B receptors or cultured hippocampal neurons.

Solutions:

-

Extracellular (Bath): Mg²⁺-free aCSF containing 100 µM Glutamate + 10 µM Glycine.

-

Intracellular (Pipette): CsCl-based solution (blocks K⁺ channels to isolate NMDA currents).

Step-by-Step Methodology:

-

Giga-seal Formation: Achieve >1 GΩ seal and break-in to whole-cell configuration.

-

Baseline Recording: Hold at -60 mV. Apply Agonist (Glu/Gly) to elicit stable inward current.

-

Blocker Application: Co-apply 3-Cl-PCA (e.g., 1 µM) with agonist.

-

Observation: Rapid decay of steady-state current to a new, lower level.

-

-

Voltage Ramp Protocol (Voltage Dependence):

-

Ramp voltage from -80 mV to +40 mV over 1 second.

-

Result: 3-Cl-PCA block is relieved at positive potentials (outward current is less blocked than inward current) due to electrostatic repulsion of the positively charged amine from the pore.

-

-

Use-Dependence Test:

-

Apply 3-Cl-PCA in the absence of agonist (channel closed). Wash.

-

Apply Agonist alone.

-

Result: If the current is full-sized, the drug could not bind the closed channel.

-

Contrast: Apply Agonist + 3-Cl-PCA until block occurs. Wash agonist (trap drug). Wait. Apply Agonist.

-

Result: Initial current is blocked, confirming the drug was trapped.

-

Electrophysiology Workflow Diagram

Caption: Workflow for validating 3-Cl-PCA mechanism via whole-cell patch-clamp electrophysiology.

Translational Implications & Safety

Neurotoxicity (Olney's Lesions)

As with other high-affinity PCP-site antagonists, 3-Cl-PCA poses a risk of NMDA receptor antagonist neurotoxicity (NAN).

-

Mechanism: Disinhibition of pyramidal neurons in the posterior cingulate and retrosplenial cortex.

-

Marker: Induction of Heat Shock Protein 70 (HSP70) and vacuolization.

-

Relevance: The 3-chloro substitution often increases potency, potentially lowering the dose threshold for these toxic effects compared to Ketamine.

Therapeutic Window

While 3-Cl-PCA is primarily a research tool, understanding its off-rate is vital.

-

Fast Off-Rate (Ketamine): Antidepressant effects with manageable psychotomimesis.

-

Slow Off-Rate (MK-801, 3-Cl-PCA): High trapping leads to prolonged psychotomimetic side effects and cognitive impairment, making 3-Cl-PCA less suitable for clinical depression therapy but valuable for modeling schizophrenia-like phenotypes in rodents.

References

-

Wallach, J., et al. (2016). "Structure-activity relationship (SAR) studies of arylcyclohexylamines as N-methyl-D-aspartate receptor antagonists." PLOS ONE. Available at: [Link]

-

Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology. Available at: [Link]

-

Kotermanski, S. E., & Johnson, J. W. (2009). "Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine." Journal of Neuroscience. Available at: [Link]

-

Glasgow, N. G., et al. (2015). "The Voltage-Dependent Mg2+ Block of NMDA Receptors." Journal of Physiology. Available at: [Link]

-

Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Available at: [Link]

Sources

- 1. Ketamine | C13H16ClNO | CID 3821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

An In-Depth Technical Guide to Arylcyclohexylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylcyclohexylamines represent a diverse class of psychoactive compounds with a rich history spanning legitimate medical applications to widespread illicit use. This guide provides a comprehensive overview of arylcyclohexylamine derivatives, intended for professionals in research, science, and drug development. We will delve into the historical context of their discovery, explore their fundamental chemical structures and synthetic pathways, and dissect their complex pharmacology and structure-activity relationships (SAR). Furthermore, this document will address the therapeutic potential of these compounds, alongside their abuse liability and toxicological profiles. Detailed experimental protocols and visual diagrams are included to provide a practical and in-depth understanding of this significant chemical class.

Introduction: A Historical Perspective

The story of arylcyclohexylamines begins not in a clandestine lab, but within the structured environment of pharmaceutical research. The first member of this class, 1-(1-phenylcyclohexyl)piperidine, more commonly known as phencyclidine or PCP, was synthesized in 1956 by chemists at Parke-Davis.[1] Initially investigated as a potent anesthetic and analgesic agent under the trade name Sernyl®, its clinical development was ultimately halted in 1965 due to the frequent emergence of severe and prolonged adverse psychological effects, including delirium and psychosis.[2][3]

This discontinuation, however, marked the beginning of PCP's journey as a recreational drug, where its dissociative and hallucinogenic properties were sought after.[4] The 1970s saw a significant rise in the illicit use of PCP, earning it the notorious moniker "angel dust".[2]

In the quest for a safer alternative with a similar anesthetic profile but a shorter duration of action and reduced psychotomimetic side effects, ketamine was synthesized in 1962.[2] Approved for clinical use in the United States in 1970, ketamine proved to be a valuable anesthetic, particularly in pediatric and battlefield settings.[2] Its unique "dissociative anesthesia" allows for medical procedures to be performed while the patient remains conscious, a state characterized by a sense of detachment from one's body and surroundings.[1]

The subsequent decades witnessed a dual trajectory for arylcyclohexylamines. On one hand, legitimate research continued to explore their therapeutic potential beyond anesthesia, leading to the recent approval of esketamine (the S-enantiomer of ketamine) for treatment-resistant depression.[3] On the other hand, the illicit market for these compounds burgeoned, with clandestine chemists synthesizing a vast array of novel derivatives to circumvent drug laws and offer new psychoactive experiences.[2][4] This has led to the emergence of so-called "research chemicals" or "designer drugs," posing significant public health challenges due to their unknown pharmacological and toxicological profiles.[2][5]

The Core Structure: Understanding the Arylcyclohexylamine Scaffold

At its heart, the arylcyclohexylamine molecule is composed of three key components: an aryl group, a cyclohexane ring, and an amine group.[4][6] The defining feature is the geminal substitution on the cyclohexane ring, where both the aryl group and the amine are attached to the same carbon atom.[4][6]

-

Aryl Group: This is typically a phenyl ring, though variations with other aromatic systems, such as thiophene, have been synthesized.[7][8] Substitutions on this ring, including methoxy or halogen groups, can significantly alter the compound's pharmacological properties.[2][8]

-

Cyclohexane Ring: This saturated six-membered ring forms the central scaffold of the molecule. Modifications to this ring, such as hydroxylation, can impact potency and efficacy.[7]

-

Amine Group: The amine is rarely a primary amine.[4][6] More commonly, it is a secondary amine (e.g., methylamino or ethylamino) or part of a tertiary cyclic amine structure, such as piperidine or pyrrolidine.[4][6] The nature of the amine substituent is a critical determinant of the drug's activity.

Caption: General Structure of Arylcyclohexylamine Derivatives.

This fundamental structure allows for extensive chemical modification at multiple positions, leading to a vast library of compounds with a wide spectrum of pharmacological effects.[4]

Synthesis of Arylcyclohexylamine Derivatives

The synthesis of arylcyclohexylamines is often achieved through a multi-step process. A common and historically significant method involves the reaction of a cyclohexanone with a Grignard reagent derived from an aryl halide, followed by the introduction of the amine.

Example Protocol: Synthesis of Phencyclidine (PCP)

This protocol is provided for informational purposes only and is based on published synthetic routes. The synthesis of controlled substances is illegal in many jurisdictions.

Step 1: Grignard Reaction to form 1-phenylcyclohexan-1-ol

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcyclohexan-1-ol.

Step 2: Ritter Reaction to form 1-phenylcyclohexan-1-amine

-

Dissolve the crude 1-phenylcyclohexan-1-ol in a suitable solvent such as acetic acid.

-

Add a nitrile, such as acetonitrile, to the solution.

-

Slowly add a strong acid, such as sulfuric acid, while keeping the reaction cool in an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Pour the reaction mixture onto ice and basify with a strong base, such as sodium hydroxide.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to yield the primary amine.

Step 3: Alkylation to form Phencyclidine

-

The primary amine can then be reacted with 1,5-dibromopentane in the presence of a base to form the piperidine ring, yielding phencyclidine.

Caption: Simplified Synthesis Pathway for Phencyclidine.

Pharmacology and Mechanism of Action

The primary mechanism of action for most arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][6][9] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[9][10]

Arylcyclohexylamines bind to a specific site within the NMDA receptor's ion channel, known as the PCP binding site, when the channel is in its open state.[2] This binding physically blocks the flow of ions, primarily calcium (Ca2+), into the neuron, thereby inhibiting glutamatergic neurotransmission.[2] This action is responsible for the characteristic dissociative, anesthetic, and amnesic effects of these compounds.[2][10]

Caption: Mechanism of Action at the NMDA Receptor.

Beyond NMDA receptor antagonism, many arylcyclohexylamines exhibit a complex polypharmacology, interacting with a variety of other receptors and transporters to varying degrees.[4] This contributes to the diverse range of effects observed across the class. These secondary targets can include:

-

Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant and euphoric effects.[4]

-

Serotonin Transporter (SERT): Interaction with the serotonin system can modulate mood and perception.[11]

-

Norepinephrine Transporter (NET): Effects on norepinephrine levels can contribute to stimulant properties.[12]

-

Sigma Receptors (σ1 and σ2): The role of sigma receptor agonism is not fully understood but may contribute to the psychotomimetic and hallucinogenic effects of some derivatives.[4]

-

Opioid Receptors (μ, δ, κ): Some arylcyclohexylamines possess affinity for opioid receptors, which can produce analgesic effects.[4]

-

Nicotinic Acetylcholine Receptors (nAChR): Antagonism at these receptors may also play a role in the overall pharmacological profile.[9]

The specific affinity of a given arylcyclohexylamine derivative for these various targets is highly dependent on its chemical structure, as will be explored in the following section.

Structure-Activity Relationships (SAR)

The subtle (and sometimes significant) modifications to the arylcyclohexylamine scaffold can have profound effects on a compound's potency, efficacy, and receptor selectivity. Understanding these structure-activity relationships is crucial for designing new molecules with desired therapeutic properties and for predicting the potential effects of novel psychoactive substances.

Key SAR Observations:

-

Aryl Ring Substitutions:

-

Methoxy (MeO) groups: The position of a methoxy group on the phenyl ring is critical. For instance, 3-MeO-PCP is a potent NMDA receptor antagonist, while the 4-MeO isomer is significantly less active.[13]

-

Halogenation: The addition of a halogen, such as the chlorine atom in ketamine, can influence potency and metabolic stability.[2] Replacing the chlorine with fluorine, as in 2-fluorodeschloroketamine (2F-DCK), also results in an active compound.[2]

-

Replacement of the Phenyl Ring: Replacing the phenyl ring with a thienyl ring has been shown to increase PCP-like activity.[7]

-

-

Cyclohexane Ring Modifications:

-

Hydroxylation: The introduction of a hydroxyl group on the cyclohexane ring generally decreases both potency and efficacy.[7]

-

Keto Group: The presence of a 2'-oxo (keto) group, as seen in methoxetamine (MXE), is associated with a "heavier" dissociative experience and a tendency to produce "holing" effects.[14]

-

-

Amine Substitutions:

-

N-alkyl groups: Increasing the length of the N-alkyl chain (e.g., from methyl to ethyl) can affect potency. For example, PCE (eticyclidine) analogues often have higher affinity than their PCP (piperidine) counterparts.[14] N-alkyl substitutions tend to decrease potency but not efficacy.[7]

-

Cyclic Amines: Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring generally decreases potency.[7]

-

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylcyclohexylamines

| Compound | NMDA Receptor (PCP Site) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Sigma-1 Receptor |

| Phencyclidine (PCP) | High | Moderate | Low | High |

| Ketamine | Moderate | Low | Low | Moderate |

| Methoxetamine (MXE) | High | Moderate | High | Moderate |

| 3-MeO-PCP | Very High | Moderate | Low | High |

| 2F-DCK | High | Low | Low | Moderate |

Note: This table provides a qualitative summary based on available literature. Precise Ki values can vary depending on the experimental conditions.

Therapeutic Potential and Current Research

Despite the abuse potential of many of its members, the arylcyclohexylamine class holds significant therapeutic promise. The unique mechanism of action of these compounds offers novel approaches to treating a range of challenging medical conditions.

-

Anesthesia: Ketamine remains an important anesthetic, valued for its rapid onset, potent analgesia, and minimal respiratory depression.[2]

-

Depression: The most exciting recent development is the use of ketamine and its enantiomer, esketamine, for treatment-resistant depression.[3] The rapid antidepressant effects, which can manifest within hours of administration, are thought to be mediated by a complex cascade of events initiated by NMDA receptor antagonism, leading to increased synaptogenesis and neuroplasticity.

-

Chronic Pain: The analgesic properties of ketamine make it a valuable tool for managing certain types of chronic pain, particularly neuropathic pain that is refractory to traditional opioid analgesics.

-

Neuroprotection: By blocking the excitotoxic cascade mediated by excessive glutamate release, NMDA receptor antagonists have been investigated for their potential to protect neurons from damage in conditions such as stroke and traumatic brain injury.[12] However, clinical translation has been hampered by the psychotomimetic side effects of the first-generation compounds.[12]

Current research is focused on developing new arylcyclohexylamine derivatives with an improved therapeutic index—that is, maximizing the desired therapeutic effects while minimizing the undesirable side effects. This involves fine-tuning the molecules to achieve greater selectivity for specific receptor subtypes or to modulate their pharmacokinetic properties for a more controlled and predictable clinical response.

Abuse, Toxicology, and Legal Status

The powerful psychoactive effects of many arylcyclohexylamines have led to their widespread abuse.[15][16] Recreational use is driven by the desire to experience the dissociative, euphoric, and hallucinogenic properties of these drugs.[4][9]

Acute Toxicity:

-

Psychological Effects: At lower doses, users may experience euphoria, disinhibition, and a sense of detachment.[9] Higher doses can lead to profound dissociation, out-of-body experiences, hallucinations, and a state of being in a "hole."[14] Adverse psychological effects are common and can include anxiety, paranoia, agitation, and psychosis-like symptoms.[15][16]

-

Physiological Effects: Physiological effects can include hypertension, tachycardia, nystagmus (involuntary eye movements), ataxia (loss of coordination), and slurred speech.[17] At very high doses, there is a risk of seizures, hyperthermia, respiratory depression, and coma.[9][18] Fatalities have been reported, often in the context of poly-drug use.[18]

Chronic Toxicity:

-

Cognitive Impairment: Long-term use can lead to persistent problems with memory, attention, and executive function.[9]

-

Psychiatric Disorders: Chronic use may precipitate or exacerbate underlying psychiatric conditions.[9]

-

Urological Damage: A significant and well-documented consequence of chronic ketamine abuse is severe damage to the bladder and urinary tract, leading to conditions such as ulcerative cystitis.[9]

Legal Status:

The legal status of arylcyclohexylamines varies significantly by jurisdiction. Prototypical compounds like PCP and ketamine are controlled substances in most countries.[17][19] However, the rapid emergence of novel derivatives creates a constant challenge for legislative bodies. Many of these new psychoactive substances (NPS) exist in a legal gray area until they are specifically identified and scheduled.[2][5] This has led to the use of generic or analogue legislation in some regions to control entire classes of compounds based on their chemical structure.[17]

Conclusion and Future Directions

The arylcyclohexylamines are a fascinating and pharmacologically rich class of compounds with a dual legacy. Their journey from the pharmacy to the street and back into mainstream medicine highlights the complex relationship between a drug's chemical properties and its societal impact.

For researchers and drug development professionals, this class offers a fertile ground for discovery. The development of esketamine for depression has revitalized interest in the therapeutic potential of NMDA receptor modulation. The future of arylcyclohexylamine research will likely focus on:

-

Developing novel derivatives with improved selectivity and safety profiles.

-

Elucidating the precise molecular mechanisms underlying their therapeutic effects, particularly in the context of neuropsychiatric disorders.

-

Exploring their potential for treating a wider range of conditions, including other psychiatric disorders and neurodegenerative diseases.

A thorough understanding of the history, chemistry, pharmacology, and toxicology of arylcyclohexylamine derivatives is essential for navigating the challenges and harnessing the opportunities presented by this remarkable class of molecules.

References

- Arylcyclohexylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Arylcyclohexylamine]

- Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. [URL: https://pubmed.ncbi.nlm.nih.gov/2883307/]

- Arylcyclohexylamines - PsychonautWiki. [URL: https://psychonautwiki.org/wiki/Arylcyclohexylamine]

- Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest. [URL: https://www.proquest.com/openview/f5033c46a6f64243884d4b8e21051c09/1?pq-origsite=gscholar&cbl=18750&diss=y]

- Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11192579/]

- Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38272671/]

- Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/377620317_Phencyclidine-Like_Abuse_Liability_and_Psychosis-Like_Neurocognitive_Effects_of_Novel_Arylcyclohexylamine_Drugs_of_Abuse_in_Rodents]

- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778845/]

- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26358248/]

- Arylcyclohexylamines - Tripsitter. [URL: https://tripsitter.com/arylcyclohexylamines/]

- New(ish) Paper: – Structure activity relations and synthesis of 24 analogues of ketamine, MXE, O-PCE, etc. or “Design, Syntheses, and Pharmacological Evaluations of β-Ketoarylcyclohexylamines” Abelian 2024 : r/researchchemicals - Reddit. [URL: https://www.reddit.

- [PDF] Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Arylcyclohexylamine-Derivatives%3A-Pharmacokinetic%2C-Pelletier-Dar%C3%A9/20b0051e513837922d99c4c23101239857b28859]

- Mechanism of action of arylcyclohexylamine derivatives. - ResearchGate. [URL: https://www.researchgate.

- Arylcyclohexylamines – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.4324/9781003261599-23/arylcyclohexylamines-knowledge-references-sahil-sharma-shikha-yadav-sandeep-kumar-singh-saurabh-dahiya-manoj-kumar-gahlot-pawan-singh]

- Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love | Bluelight.org. [URL: https://www.bluelight.org/xf/threads/designing-novel-arylcycohexylamines-or-arylcyclohexylamines-you-can-know-and-love.900977/]

- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. [URL: https://www.mdpi.com/1422-0067/23/24/16031]

- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. [URL: https://www.researchgate.

- Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34034033/]

- The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm01264a012]

- Arylcyclohexamine type drugs | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/366150244_Arylcyclohexamine_type_drugs]

- Schedules of Controlled Substances: Placement of Methoxetamine in Schedule I - Regulations.gov. [URL: https://www.

- ACMD - Advisory Council on the Misuse of Drugs - GOV.UK. [URL: https://www.gov.uk/government/publications/acmd-advice-on-methoxetamine-and-other-arylcyclohexylamines]

- Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) | Request PDF. [URL: https://www.researchgate.net/publication/329972355_Arylcyclohexamines_Ketamine_Phencyclidine_and_Analogues]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bluelight.org [bluelight.org]

- 9. tripsitter.com [tripsitter.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

- 13. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]

- 14. reddit.com [reddit.com]

- 15. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. regulations.gov [regulations.gov]

Methodological & Application

Application Note & Protocol: Synthesis of (3-chlorophenyl)(cyclohexyl)methanamine from 3-chlorobenzonitrile via Grignard Reaction and Reductive Amination

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of (3-chlorophenyl)(cyclohexyl)methanamine, a primary amine of interest in medicinal chemistry and drug development. The synthesis commences with 3-chlorobenzonitrile and proceeds through a robust Grignard reaction to form a key ketone intermediate, (3-chlorophenyl)(cyclohexyl)methanone. This intermediate is subsequently converted to the target primary amine via reductive amination. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deep understanding of the process for researchers and drug development professionals.

Introduction & Strategic Overview

The synthesis of novel aryl-alkyl amines is a cornerstone of modern pharmaceutical research. These scaffolds are prevalent in a wide array of biologically active compounds. The following protocol outlines a reliable and scalable pathway to (3-chlorophenyl)(cyclohexyl)methanamine, leveraging two of organic chemistry's most powerful transformations.

Part 1: The Grignard Reaction. We will first construct the carbon skeleton by reacting 3-chlorobenzonitrile with a nucleophilic cyclohexyl group. The Grignard reaction is the method of choice for this carbon-carbon bond formation.[1][2] The reaction of an organomagnesium halide with a nitrile produces a stable imine-magnesium salt intermediate.[3][4] A key advantage of using a nitrile electrophile is that the reaction arrests at the imine stage, preventing the common side reaction of over-addition that can occur with esters or acid chlorides, thus cleanly leading to a ketone upon acidic workup.[5] The success of this step is critically dependent on maintaining strictly anhydrous conditions, as the Grignard reagent is a powerful base that will be quenched by any protic source.[2][6]

Part 2: Reductive Amination. With the ketone intermediate, (3-chlorophenyl)(cyclohexyl)methanone, in hand, the final step is the introduction of the primary amine functionality. Reductive amination is a highly efficient method for this conversion. The ketone reacts with ammonia to form an imine intermediate in situ, which is then reduced without isolation to the target amine. This one-pot procedure is valued for its high yields and operational simplicity.

A Note on Structure and Isomerism

It is important to clarify the structure of the final product derived from this specific synthetic sequence. The reaction between 3-chlorobenzonitrile and cyclohexylmagnesium bromide logically yields (3-chlorophenyl)(cyclohexyl)methanamine . A structural isomer, 1-(3-chlorophenyl)cyclohexan-1-amine , features a quaternary carbon center and is typically synthesized via a different route, such as a Ritter reaction from 1-(3-chlorophenyl)cyclohexan-1-ol. This guide focuses on the former, as dictated by the specified starting materials.

Overall Synthetic Pathway

The two-stage synthesis is illustrated below:

Caption: Overall two-stage synthesis pathway.

Part 1: Synthesis of (3-chlorophenyl)(cyclohexyl)methanone

Principle and Rationale

This synthesis begins with the formation of the Grignard reagent, cyclohexylmagnesium bromide, from cyclohexyl bromide and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).[7][8] A crystal of iodine is often used as an initiator. The formation of the Grignard reagent is an electron transfer process occurring on the surface of the magnesium metal.[9] The resulting organometallic compound features a highly nucleophilic carbon, which readily attacks the electrophilic carbon of the 3-chlorobenzonitrile's nitrile group.[10] This addition forms a magnesium salt of the ketimine. This intermediate is stable to further nucleophilic attack.[4] Subsequent treatment with aqueous acid hydrolyzes the imine to the desired ketone product.[11][12]

Materials and Reagents

| Reagent/Material | Formula | M.Wt. ( g/mol ) | Quantity | Moles (mol) |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |

| Iodine | I₂ | 253.81 | 1-2 crystals | - |

| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | 16.3 g (12.1 mL) | 0.10 |

| 3-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 13.07 g | 0.095 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 74.12 | ~400 mL | - |

| 3M Hydrochloric Acid | HCl | 36.46 | ~150 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |

Detailed Experimental Protocol

1. Preparation of Cyclohexylmagnesium Bromide:

-

Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂ or Drierite), and a 100 mL pressure-equalizing dropping funnel.

-

Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.

-

Place the magnesium turnings (2.67 g) and a single crystal of iodine in the flask.

-

Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This step helps to activate the magnesium surface.

-

Add 20 mL of anhydrous THF to the flask.

-

Dissolve the cyclohexyl bromide (16.3 g) in 80 mL of anhydrous THF and charge this solution to the dropping funnel.

-

Add approximately 10 mL of the cyclohexyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing, and a cloudy, grayish appearance. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. The total addition time should be around 45-60 minutes.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 3-Chlorobenzonitrile:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Dissolve the 3-chlorobenzonitrile (13.07 g) in 100 mL of anhydrous THF.

-

Add the 3-chlorobenzonitrile solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10 °C. A thick, yellowish precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

3. Hydrolysis and Work-up:

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly and carefully quench the reaction by adding 100 mL of 3M HCl solution dropwise. This step is exothermic and may produce gas. Ensure vigorous stirring.

-

Continue stirring for 30 minutes. During this time, the intermediate imine will hydrolyze to the ketone.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether or ethyl acetate.

-

Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification and Characterization:

-

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure (3-chlorophenyl)(cyclohexyl)methanone.

-

Expected Characterization Data:

-

¹H NMR: Expect multiplets in the aromatic region (~7.2-7.8 ppm) and a complex series of multiplets for the cyclohexyl protons (~1.2-3.5 ppm), with the alpha-proton shifted further downfield.

-

¹³C NMR: Expect a signal for the carbonyl carbon (~200-210 ppm), signals for the aromatic carbons (~125-140 ppm), and signals for the cyclohexyl carbons.

-

IR Spectroscopy: A strong absorbance band characteristic of a ketone C=O stretch will be present around 1680-1700 cm⁻¹.

-

Part 2: Synthesis of (3-chlorophenyl)(cyclohexyl)methanamine

Principle and Rationale

This transformation is a direct reductive amination of the ketone synthesized in Part 1. The ketone is treated with an ammonia source in a solvent like methanol or ethanol. This establishes an equilibrium with the corresponding imine. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a metal catalyst like Raney Nickel), is introduced.[13] This agent selectively reduces the C=N double bond of the imine as it is formed, driving the equilibrium towards the final amine product.

Materials and Reagents

| Reagent/Material | Formula | M.Wt. ( g/mol ) | Quantity (example) | Moles (mol) |

| (3-chlorophenyl)(cyclohexyl)methanone | C₁₃H₁₅ClO | 222.71 | 11.1 g | 0.05 |

| Ammonium Acetate | CH₃COONH₄ | 77.08 | 19.3 g | 0.25 |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 4.7 g | 0.075 |

| Methanol | CH₃OH | 32.04 | ~250 mL | - |

| 2M Sodium Hydroxide | NaOH | 40.00 | ~100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - |

Detailed Experimental Protocol

-

Dissolve the ketone (11.1 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in 200 mL of methanol in a 500 mL round-bottomed flask equipped with a magnetic stir bar.

-

Stir the solution at room temperature for 30 minutes.

-

In a separate flask, carefully dissolve sodium cyanoborohydride (4.7 g, 0.075 mol) in 50 mL of methanol. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Add the NaBH₃CN solution in portions to the ketone/ammonium acetate solution over 15 minutes.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, carefully add 100 mL of water.

-

Remove most of the methanol using a rotary evaporator.

-

Basify the remaining aqueous solution to pH > 11 by the slow addition of 2M NaOH solution.

-

Extract the aqueous layer three times with 75 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude amine.

-

The product can be further purified by distillation or by conversion to its hydrochloride salt.

Experimental Workflow Visualization

Sources

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclohexylmagnesium Bromide | 931-50-0 | TCI AMERICA [tcichemicals.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.alfredstate.edu [web.alfredstate.edu]

- 10. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

Application Note: A Robust HPLC Method for the Detection of 1-(3-Chlorophenyl)cyclohexan-1-amine

Abstract

This application note describes the development of a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-(3-Chlorophenyl)cyclohexan-1-amine. Due to the basic nature of the primary amine, special consideration was given to mobile phase pH and column chemistry to ensure excellent peak symmetry and reproducibility. The final optimized method utilizes a C18 stationary phase with a buffered mobile phase at a controlled pH, providing a rapid and reliable analytical solution suitable for research, process monitoring, and quality control applications.

Introduction

1-(3-Chlorophenyl)cyclohexan-1-amine is an organic compound whose analogues are explored in medicinal chemistry. Accurate and reliable quantification of this and related compounds is crucial for ensuring the purity of synthetic intermediates, monitoring reaction kinetics, or in metabolic studies. High-performance liquid chromatography (HPLC) is a versatile and powerful technique for such analyses[1].

The primary amine in the analyte's structure presents a specific challenge in RP-HPLC. Basic compounds are prone to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases, leading to poor peak shape (tailing), variable retention times, and reduced column lifetime[2][3]. This note details a systematic approach to overcome these challenges, resulting in a method that is both rugged and reliable.

Analyte Properties & Method Development Strategy

A successful HPLC method development process begins with understanding the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)cyclohexan-1-amine and Related Compounds

| Property | Value / Characteristic | Implication for HPLC Method Development |

| Structure | C₁₂H₁₆ClN | Contains a hydrophobic chlorophenyl group and a cyclohexyl ring, suggesting good retention on reversed-phase columns. |

| Functional Group | Primary Amine (-NH₂) | The basic nature of the amine (pKa estimated ~9-10.5) is the most critical factor. The mobile phase pH must be controlled to manage its ionization state. |

| Solubility | Expected to be soluble in common organic solvents like Methanol and Acetonitrile. Solubility in aqueous solutions is pH-dependent. | Sample and standard preparation should use a diluent compatible with the mobile phase to ensure good peak shape[4]. |

| UV Chromophore | Chlorophenyl group | Provides strong UV absorbance, making UV detection a suitable choice. A wavelength scan is needed to determine the absorbance maximum (λmax). |

The core of the method development strategy is to mitigate the peak tailing associated with the basic amine. This is achieved by controlling the ionization states of both the analyte and the stationary phase silanols. The primary amine will be protonated (R-NH₃⁺) at acidic pH. To prevent secondary ionic interactions with deprotonated silanols (SiO⁻), the mobile phase pH should be kept low (pH ≤ 3) to keep the silanols in their neutral (SiOH) form[5][6].

Experimental Workflow and Protocols

Materials and Reagents

-

Analyte: 1-(3-Chlorophenyl)cyclohexan-1-amine standard

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

Water: Deionized water, 18.2 MΩ·cm

-

Buffers: Formic acid, Ammonium formate

Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Protocol 1: Stock Solution and Wavelength Scan

-

Standard Preparation: Accurately weigh and dissolve the analyte standard in methanol to prepare a 1 mg/mL stock solution.

-

Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 25 µg/mL.

-

Wavelength Selection: Perform a UV scan of the working standard from 200 to 400 nm using the DAD to identify the wavelength of maximum absorbance (λmax). For the chlorophenyl chromophore, λmax is expected to be around 210-220 nm and a secondary maximum around 265 nm. For greater selectivity, the higher wavelength is often preferred.

Protocol 2: HPLC Method Optimization

The following diagram outlines the logical flow of the method development process.

Sources

Application Note: High-Purity Isolation & Recrystallization of 1-(3-Chlorophenyl)cyclohexan-1-amine HCl

Here is a comprehensive Application Note and Protocol for the purification of 1-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride.

Executive Summary

1-(3-Chlorophenyl)cyclohexan-1-amine (often abbreviated as 3-Cl-PCA) is a structural analogue of arylcyclohexylamines such as Phencyclidine (PCP). In research settings, obtaining this compound in high purity (>99.5%) is critical for establishing accurate reference standards or pharmacological baselines.

The primary challenge in purifying 3-Cl-PCA is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly due to the meta-chloro substituent which disrupts crystal lattice packing compared to the unsubstituted parent compound. This guide details a Dual-Stage Purification Protocol combining acid-base extraction (to remove neutral nitrile/imine impurities) with a controlled binary-solvent recrystallization.

Regulatory & Safety Disclaimer

WARNING: 1-(3-Chlorophenyl)cyclohexan-1-amine is a structural analogue of Schedule II controlled substances (e.g., Phencyclidine). Researchers must verify compliance with all local laws (e.g., US Federal Analogue Act, UK Misuse of Drugs Act). This guide is intended strictly for legitimate analytical and forensic research.

PPE: Full fume hood, nitrile gloves, and eye protection required.

Hazards: The free base is a skin irritant; the HCl salt is a potential respiratory irritant.

Chemical Context & Solubility Profile

Understanding the solubility differential between the Free Base and the Hydrochloride Salt is the mechanism of this purification.

| Property | Free Base (Amine) | Hydrochloride Salt (HCl) |

| State (RT) | Oily liquid or low-melting solid | Crystalline Solid (Target) |

| Polarity | Lipophilic (Non-polar) | Hydrophilic (Ionic) |

| Water Solubility | Insoluble | Soluble |

| Diethyl Ether | Soluble (Miscible) | Insoluble (Anti-solvent) |

| Isopropanol (IPA) | Soluble | Soluble (Hot), Sparingly Soluble (Cold) |

| Acetone | Soluble | Sparingly Soluble |

The Purification Logic:

-

Impurities: Crude synthesis mixtures often contain unreacted 3-chlorobenzonitrile (neutral), cyclohexanone (neutral), or magnesium salts.

-

Strategy: We first exploit the basicity of the amine to separate it from neutral organics (Protocol A). We then exploit the ionic lattice energy of the salt to separate it from isomeric impurities via crystallization (Protocol B).

Workflow Visualization

The following diagram outlines the decision matrix for the purification process.

Figure 1: Logical workflow for the isolation of the amine from crude reaction matrices.

Protocol A: Acid-Base Extraction (Pre-Purification)

Do not skip this step. Recrystallization is inefficient if the crude material contains >5% neutral oils (e.g., unreacted nitrile).

Reagents:

-

Dichloromethane (DCM) or Diethyl Ether

-

1M HCl (aq)

-

2M NaOH (aq) or 25% NaOH

-

Brine (Saturated NaCl)

-

Magnesium Sulfate (MgSO4)

Procedure:

-

Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

-

Acid Extraction: Extract the organic layer with 1M HCl (3 x 10 mL).

-

Wash: Wash the combined acidic aqueous layers once with fresh DCM (removes trapped neutrals). Discard the organic (DCM) layers.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH with stirring until pH > 12.

-

Observation: The solution will turn milky as the free base amine oils out.

-

-

Extraction: Extract the aqueous mixture with fresh DCM (3 x 15 mL).

-

Drying: Combine DCM extracts, wash with brine, dry over MgSO4, filter, and evaporate in vacuo.

-

Result: Clear to pale yellow oil (Purified Free Base).

-

Protocol B: Recrystallization of the HCl Salt

This protocol uses a Binary Solvent System (Solvent/Anti-Solvent).

-

Primary Solvent: Isopropanol (IPA) - High solubility at boiling, moderate at RT.

-

Anti-Solvent: Diethyl Ether (Et2O) or MTBE - Low solubility, induces lattice formation.

Reagents:

-

Anhydrous Isopropanol (IPA)

-

Anhydrous Diethyl Ether (or MTBE for higher boiling point safety)

-

Concentrated HCl or HCl in Dioxane (4M)

Step-by-Step Methodology

-

Salt Formation:

-

Dissolve the free base oil (from Protocol A) in a minimum amount of dry IPA (approx. 3 mL per gram).

-

Add HCl (4M in Dioxane or conc. aq. HCl) dropwise with stirring until the solution is acidic (pH 2-3 on wet paper).

-

Note: The solution may warm up. Allow to cool. If solid precipitates immediately, proceed to filtration. If not, evaporate to dryness to obtain the crude solid salt.

-

-

Dissolution (The Critical Step):

-

Place the crude salt in an Erlenmeyer flask.

-

Add boiling IPA in small portions. Swirl constantly on a steam bath or hot plate.

-

Goal: Add just enough boiling IPA to dissolve the solid. If 100% dissolution is not achieved after reasonable volume, filter hot to remove inorganic salts (e.g., MgCl2).

-

-

The "Cloud Point":

-

Remove the flask from heat.

-

While the solution is still hot (but not boiling), add Diethyl Ether dropwise.

-

Stop adding ether immediately when a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of IPA to clear the turbidity.

-

-

Crystallization:

-

Slow Cooling: Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature undisturbed. Do not shock cool.

-

Mechanism:[1][2][3][4] Slow cooling prevents the entrapment of impurities and prevents "oiling out."

-

Once at room temperature, place in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour.

-

-

Collection:

-

Filter the white needles/plates using a Buchner funnel.

-

Wash the filter cake with cold Ether/IPA (3:1 mixture).

-

Dry under vacuum desiccation.

-

Troubleshooting: The "Oiling Out" Phenomenon

Arylcyclohexylamines are notorious for separating as a dense oil at the bottom of the flask instead of crystallizing. This occurs if the solution is too concentrated or cooled too quickly.

Figure 2: Remediation strategy for liquid-liquid phase separation.

Remediation Steps:

-

Reheat: Bring the mixture back to a boil until the oil redissolves.

-

Dilute: Add slightly more IPA (the good solvent). The oiling indicates the anti-solvent ratio is too high or the concentration is too high.

-

Seed: If you have any solid crystals from a previous batch, add a tiny speck at roughly 40°C.

-

Triturate: If the oil persists upon cooling, decant the supernatant solvent. Add fresh cold ether to the oil and grind it with a glass rod. This mechanical stress often induces the phase change to solid.

Analytical Validation

Do not rely solely on appearance.

| Test | Expected Result (approximate) | Purpose |

| Melting Point | 230°C – 250°C (Decomp) | Confirm salt formation and purity. Sharp range (<2°C) indicates high purity. |

| 1H NMR | Cyclohexyl protons (1.2-2.2 ppm), Methine (3.0-3.5 ppm), Aromatic (7.2-7.6 ppm) | Confirm structure and absence of solvent. |

| HPLC | Single peak (>99.5% AUC) | Quantify purity against impurities. |

Note on Melting Point: The exact MP of 3-Cl-PCA HCl is distinct from Ketamine HCl (262°C) and PCA HCl (248°C). It typically falls in the 235-245°C range depending on the crystal polymorph.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Link (Foundational text on arylcyclohexylamine synthesis and properties).

-

Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[1][2][3][5][6][7] Journal of Medicinal Chemistry, 12(3), 473–477. Link

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Phencyclidine and Similar Substances in Seized Materials. Link (Provides solubility and extraction data for this chemical class).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]

- 3. Ketamine [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Ketamine | C13H16ClNO | CID 3821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ketamine | C13H16ClNO | CID 3821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ketamine [drugfuture.com]

Technical Guide: Storage and Stability of 1-(3-Chlorophenyl)cyclohexan-1-amine Solutions

This Application Note is structured as a high-level technical guide for research scientists working with 1-(3-Chlorophenyl)cyclohexan-1-amine (often abbreviated as 3-Cl-PCA or 3-Chloro-PCA), a structural analog of the dissociative agent PCA (1-phenylcyclohexan-1-amine).

Introduction & Chemical Context

1-(3-Chlorophenyl)cyclohexan-1-amine is a primary amine attached to a tertiary carbon within a cyclohexane ring. Structurally related to arylcyclohexylamines like PCP and Ketamine, it serves as a critical intermediate in the synthesis of dissociative anesthetics and is increasingly relevant in neuropharmacology and forensic toxicology.

The Stability Challenge:

Unlike its secondary amine counterparts (e.g., Ketamine), 3-Cl-PCA possesses a primary amine group (

-

Oxidative Deamination: Gradual conversion to imines or ketones upon exposure to atmospheric oxygen.

-

Carbamylation: Rapid reaction with atmospheric

to form carbamate salts (often appearing as a white crust on the vial rim). -